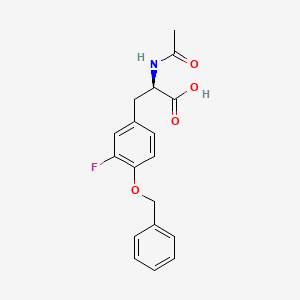
(R)-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound features an acetamido group, a benzyloxy group, and a fluorophenyl group, making it a versatile molecule for various synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid typically involves multiple steps, including the formation of the chiral center and the introduction of functional groups. One common method involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated processes can be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or fluorophenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chiral amino acids and derivatives with acetamido, benzyloxy, or fluorophenyl groups. Examples include:
- ®-2-Acetamido-3-(4-methoxyphenyl)propanoic acid
- ®-2-Acetamido-3-(4-chlorophenyl)propanoic acid
- ®-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
The uniqueness of ®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H18FNO4 |
|---|---|
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3-fluoro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H18FNO4/c1-12(21)20-16(18(22)23)10-14-7-8-17(15(19)9-14)24-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 |
InChI-Schlüssel |
SKOURNJDCPZOHN-MRXNPFEDSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



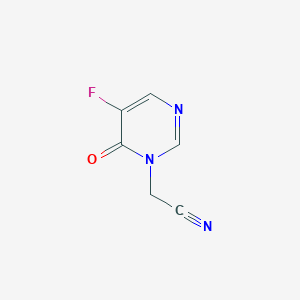

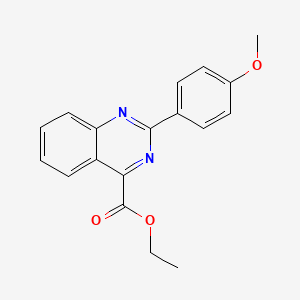

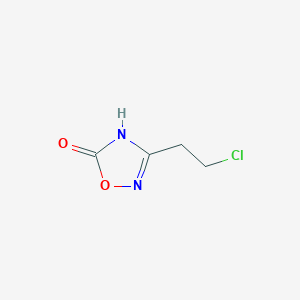

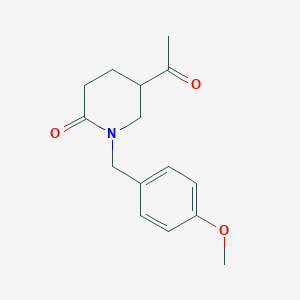
![4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine](/img/structure/B13095060.png)

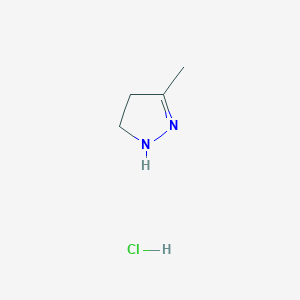
![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)


